molecular formula C16H13N5O3 B11472580 Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester

Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester

Cat. No.: B11472580
M. Wt: 323.31 g/mol
InChI Key: XKLCMOLDFURSLY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester is a complex organic compound that features a benzoic acid core with a triazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester typically involves multiple steps. One common method starts with the preparation of 4-hydrazinobenzoic acid, which is then reacted with dialkyl-N-cyanoimido (dithio)carbonate to form the triazole ring . The resulting intermediate is further reacted with 4-pyridinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester involves its interaction with specific molecular targets. The triazole and pyridine moieties can bind to enzymes or receptors, modulating their activity. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the triazole, pyridine, and benzoic acid moieties in Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester provides distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

methyl 4-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)11-2-4-13(5-3-11)20-15(22)12-6-7-17-14(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22)

InChI Key

XKLCMOLDFURSLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)N3C=NN=C3

Origin of Product

United States

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